1,3-diacetyl-1H-indole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

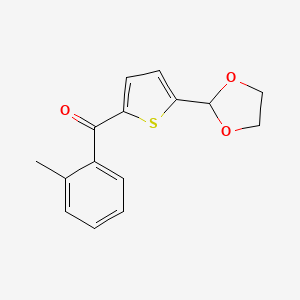

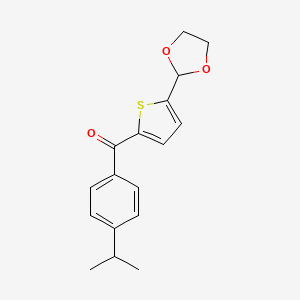

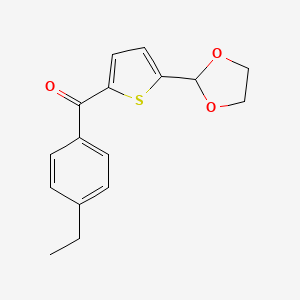

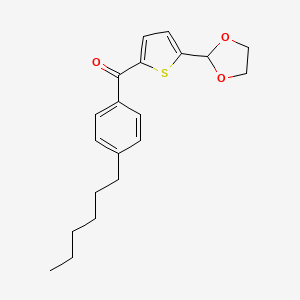

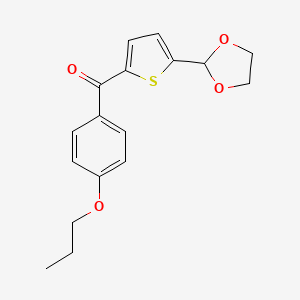

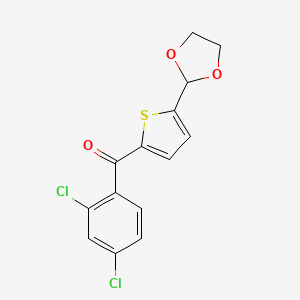

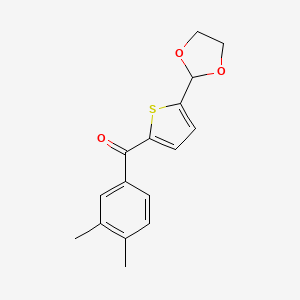

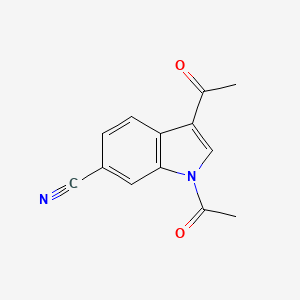

1,3-Diacetyl-1H-indole-6-carbonitrile is a synthetic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is intended for research use only .

Molecular Structure Analysis

The InChI code for 1,3-Diacetyl-1H-indole-6-carbonitrile is1S/C13H10N2O2/c1-8(16)12-7-15(9(2)17)13-5-10(6-14)3-4-11(12)13/h3-5,7H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

1,3-Diacetyl-1H-indole-6-carbonitrile has a molecular weight of 226.23 and a molecular formula of C13H10N2O2 . It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Evaluation

A study by Radwan, Alminderej, and Awad (2020) explored the synthesis of novel tetrazolopyrimidine-6-carbonitrile compounds, including 1,3-diacetyl-1H-indole-6-carbonitrile derivatives. These compounds exhibited potent anticancer activities against various human cancer cell lines, notably lung and colon cancers, demonstrating their potential in cancer research and therapy (Radwan, Alminderej, & Awad, 2020).

Catalytic Applications in Organic Chemistry

Khalafi‐Nezhad et al. (2008) described the use of 1H-indole derivatives in a solvent-free process for preparing bis(indolyl)methanes, highlighting the versatility of these compounds in organic synthesis. The study showcased the efficient and clean production of these derivatives, emphasizing their importance in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).

One-Pot Multicomponent Reactions

Zhao et al. (2009) focused on the synthesis of indole-containing pyridine derivatives, which includes compounds similar to 1,3-diacetyl-1H-indole-6-carbonitrile. The study highlighted the method's high yields, broad substrate scope, and straightforward procedures, demonstrating the compound's utility in the efficient synthesis of complex organic molecules (Zhao et al., 2009).

Microwave-Assisted Organic Synthesis

Krishnammagari et al. (2019) developed a protocol for synthesizing novel indole and coumarin containing pyridine-3-carbonitrile derivatives. This method, involving 1,3-diacetyl-1H-indole-6-carbonitrile, offers advantages such as short reaction time, easy work-up, and good yield, contributing to advancements in green chemistry and organic synthesis (Krishnammagari et al., 2019).

Propiedades

IUPAC Name |

1,3-diacetylindole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-8(16)12-7-15(9(2)17)13-5-10(6-14)3-4-11(12)13/h3-5,7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIYJYHZMJYUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=C1C=CC(=C2)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-diacetyl-1H-indole-6-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.